molecular formula C6H8N2O2 B3009063 ethyl (2Z)-3-amino-2-cyanoprop-2-enoate CAS No. 67710-34-3

ethyl (2Z)-3-amino-2-cyanoprop-2-enoate

Cat. No.: B3009063
CAS No.: 67710-34-3
M. Wt: 140.142
InChI Key: LJFFRQTXGJMKDQ-HYXAFXHYSA-N
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Description

Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate is an organic compound with a unique structure that includes an amino group, a cyano group, and an ester functional group

Scientific Research Applications

Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of chemicals, including physical, health, and environmental hazards, as well as protective measures and safety precautions .

Future Directions

Future research could involve studying the compound’s potential applications, optimizing its synthesis, investigating its mechanism of action, or developing methods to improve its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate amine under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Comparison with Similar Compounds

Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate can be compared with other similar compounds such as:

    This compound derivatives: These compounds have similar structures but different substituents, affecting their reactivity and applications.

    Cyanoacrylate esters: These compounds are known for their adhesive properties and are used in various industrial applications.

    Amino acid esters: These compounds are important in biochemistry and pharmaceuticals, serving as intermediates in the synthesis of peptides and other biologically active molecules.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.

Properties

IUPAC Name

ethyl (Z)-3-amino-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,7H2,1H3/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFFRQTXGJMKDQ-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025526
Record name 3-Amino-2-cyano-(Z)-2-propenoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67710-34-3
Record name 3-Amino-2-cyano-(Z)-2-propenoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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